molecular formula C4H11ClFNO B1445841 2-(2-Fluoroethoxy)ethan-1-amine hydrochloride CAS No. 1380170-80-8

2-(2-Fluoroethoxy)ethan-1-amine hydrochloride

Cat. No. B1445841
CAS RN: 1380170-80-8
M. Wt: 143.59 g/mol
InChI Key: HOLVMWWSYHYPGA-UHFFFAOYSA-N
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Description

2-(2-Fluoroethoxy)ethan-1-amine hydrochloride, also referred to as 2-FEHA-HCl, is a synthetic compound that is used in a variety of scientific research applications. It is a crystalline solid that is soluble in water, alcohol, and organic solvents. 2-FEHA-HCl has a variety of biochemical and physiological effects that make it a useful tool for studying a range of biological processes.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of related compounds, such as 2-amino-1-(4-bromo-2, 5-dimethoxyphenyl)ethan-1-one (bk-2C-B), provide insights into the chemical behavior and potential applications of 2-(2-Fluoroethoxy)ethan-1-amine hydrochloride. These studies often involve advanced analytical techniques like nuclear magnetic resonance spectroscopy, gas and liquid chromatography, high-resolution mass spectrometry, and X-ray crystallography (Power et al., 2015).

Crystal Engineering and Cocrystallization

  • Crystal engineering strategies are employed to design cocrystals of amine hydrochlorides with organic acids. This approach is particularly effective in producing cocrystals of amine hydrochlorides like this compound with neutral organic acid guests. Such studies aim to alter the physical properties of the solid phase compared to its known crystalline form (Childs et al., 2004).

Pharmaceutical Applications

  • The compound's derivatives are being explored in the pharmaceutical industry. For instance, the synthesis of fluorous (S)- and (R)-1-phenylethylamines and their potential in medicinal chemistry highlight the relevance of similar structures in drug development and therapeutic applications (Szabó et al., 2006).

Synthetic Methodology

  • Innovative synthetic methods have been developed for related compounds. These methods have broad implications for the synthesis of this compound and similar substances, providing insights into their potential applications in various fields, including pharmaceuticals and materials science (Li et al., 2018).

Electrophilic Amination

  • Studies on the electrophilic amination of related compounds provide a framework for understanding the chemical reactions and potential applications of this compound in organic synthesis and drug design (Bombek et al., 2004).

Enzymatic Synthesis

  • The use of immobilized enzymes for the synthesis of related compounds demonstrates the potential of biocatalysis in producing this compound derivatives, offering environmentally friendly and efficient synthetic routes (Semproli et al., 2020).

Dissociation Constants and Physicochemical Properties

  • Research on the dissociation constants of protonated amines in water, including compounds similar to this compound, provides valuable data on their physicochemical properties. This information is crucial for understanding their behavior in different environments and potential applications (Simond et al., 2012).

Chemoselective Tert-Butyloxycarbonylation

  • The use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline as a tert-butoxycarbonylation reagent for amine hydrochlorides and phenols, including compounds like this compound, highlights its potential in organic synthesis and drug development (Ouchi et al., 2002).

Hydrofluorination in Organic Synthesis

  • The application of hydrofluorination methods to a range of epoxy amines, akin to this compound, provides insights into the utility of such reactions in the synthesis of fluorinated compounds and pharmaceuticals (Cresswell et al., 2011).

Anti-Influenza Virus Activity

  • The synthesis and study of tricyclic compounds with unique amine moieties, similar to this compound, indicate potential applications in the development of anti-influenza virus agents (Oka et al., 2001).

properties

IUPAC Name

2-(2-fluoroethoxy)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10FNO.ClH/c5-1-3-7-4-2-6;/h1-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLVMWWSYHYPGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCF)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1380170-80-8
Record name 2-(2-fluoroethoxy)ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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